molecular formula C3H5F3S B2511448 3,3,3-Trifluoropropane-1-thiol CAS No. 69412-76-6

3,3,3-Trifluoropropane-1-thiol

Cat. No. B2511448
CAS RN: 69412-76-6
M. Wt: 130.13
InChI Key: XCDTWHHINWNFHY-UHFFFAOYSA-N
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Description

The compound of interest, 3,3,3-Trifluoropropane-1-thiol, is a fluorinated organic molecule that contains a trifluoromethyl group attached to a thiol group. This structural motif is significant in various pharmaceutical and agrochemical compounds due to its unique chemical and physical properties .

Synthesis Analysis

The synthesis of trifluoromethylated thiols, such as this compound, can be challenging. However, recent advancements have been made in the photocatalytic trifluoromethylation of thiols using Ru(bpy)3Cl2, visible light, and CF3I gas, which has shown to be an efficient method for direct trifluoromethylation . Another approach involves the synthesis of 2-diazo-3,3,3-trifluoropropionyl chloride from trifluorodiazoethane and phosgene, which can be used for photoaffinity labeling of enzymes . Additionally, oxidative nucleophilic strategies have been developed for the synthesis of thiocyanates and trifluoromethyl sulfides from thiols using reagents like TMSCN and TMSCF3 .

Molecular Structure Analysis

The molecular structure of related perfluoro-3-thiolen has been studied using gas-phase electron diffraction, revealing a planar ring structure with staggered C-F bond arrangements. This provides insight into the geometric preferences of fluorinated thiols and their derivatives .

Chemical Reactions Analysis

Fluorinated thiols participate in various chemical reactions. For instance, the asymmetric sulfa-Michael addition of thiols to trifluorocrotonates has been achieved, allowing the construction of a stereogenic center with a trifluoromethyl group and a sulfur atom . Moreover, 2-Phenylthio-3,3,3-trifluoropropene and its derivatives have been shown to undergo 1,3-dipolar cycloadditions, yielding trifluoromethyl-substituted pyrazolines, pyrazoles, and other structures . The reactivity of fluorinated cyclopropanes with thiols has also been explored, leading to the formation of ring-fluorinated thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated thiols are influenced by the presence of the trifluoromethyl group. For example, the synthesis and characterization of a trifluoromethyl 2-mercapto-1,3-thiadiazole derivative revealed short intermolecular F-F contacts and a thiol-thione tautomeric equilibrium . Additionally, the reactions of difluoro-iodo-phenylcyclopropene with thiolate ions have been studied, demonstrating the involvement of a vinylic SRN1 mechanism . The addition of thiols to ethyl trifluorocrotonate has been shown to proceed readily in the presence of catalytic amounts of alkylamines and ammonia, leading to thiolation products .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3,3,3-Trifluoropropane-1-thiol is pivotal in synthesizing trifluoromethylthio functional groups, which are actively researched due to their synthesis and structural analysis applications in compounds with carbon-carbon double bonds (Zack & Shreeve, 1974).
  • It serves as a reagent for photoaffinity labeling, with derivatives like diazotrifluoropropionyl thioester of methyl N-acetylcysteine showing potential in labeling enzymes and undergoing photolysis with minimal rearrangement (Chowdhry, Vaughan, & Westheimer, 1976).
  • The compound has been used in photocatalytic trifluoromethylation of thiols, demonstrating efficacy on a variety of substrates and showing potential in pharmaceutical and agrochemical applications (Straathof et al., 2014).

Pharmaceutical and Material Science Applications

  • In medicinal chemistry, the introduction of fluorine atoms and fluorine-containing groups, such as trifluoromethyl, trifluoromethylthio, and trifluoromethylseleno, into organic molecules is significant. These groups enhance pharmacological activities due to their high lipophilicity and electronegativity (Hassanpour et al., 2021).
  • The compound is also used in asymmetric sulfa-Michael addition reactions for constructing unique stereogenic centers, which is valuable in pharmaceutical synthesis (Fang et al., 2013).
  • In material science, this compound derivatives have been explored for applications like photocatalytic hydrogen production and enhanced ionic conductivity in polymeric materials (Diao et al., 2020; Jourdain et al., 2016).

Other Applications

  • Thiol-click chemistry, involving compounds like this compound, is used in small molecule and polymer synthesis due to its high yield and benign reaction conditions. This chemistry is applicable across various fields, including chemical, biological, physical, materials, and engineering (Hoyle, Lowe, & Bowman, 2010).
  • The compound also finds use in the synthesis of dental composites, where its photopolymerization properties are beneficial (Reinelt et al., 2014).

Safety and Hazards

3,3,3-Trifluoropropane-1-thiol is classified as a dangerous substance. It has hazard statements including H225, H302, H315, H318, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

3,3,3-trifluoropropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3S/c4-3(5,6)1-2-7/h7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDTWHHINWNFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69412-76-6
Record name 3,3,3-trifluoropropane-1-thiol
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